4'-Fluorochalcone
Overview
Description
Synthesis Analysis
The synthesis of 4’-Fluorochalcone involves the condensation of an acetophenone derivative with an aromatic aldehyde, followed by cyclization. Specific synthetic routes and reaction conditions may vary .
Molecular Structure Analysis
The molecular formula of 4’-Fluorochalcone is C15H11FO , with a molecular weight of approximately 226.25 g/mol . Its chemical structure consists of a chalcone backbone with a fluorine substituent at the 4’ position .
Chemical Reactions Analysis
4’-Fluorochalcone can undergo various chemical reactions typical of chalcones, including nucleophilic additions, cyclizations, and oxidative processes. These reactions can lead to the formation of diverse derivatives with altered properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Optical and Nonlinear Optical Properties
4-Fluorochalcone (4FC) has been synthesized and characterized for its potential in Nonlinear Optical (NLO) applications. The crystal grown using a slow evaporation solution growth method exhibited significant properties like high hyperpolarizability, which is crucial for NLO applications. Theoretical quantum chemical analyses further supported its potential in this domain (Prabu, Nagalakshmi, Balaji, & Srinivasan, 2014).
Fluorescent Chemosensors
A chalcone derivative, 4-dimethylamino 4-fluorochalcone, demonstrated unique properties as a fluorescent chemosensor. It exhibited green fluorescence and stability in specific buffer solutions, indicating its potential in biological and environmental systems for detecting cyanide anions, especially in living cells (Yang, Cheng, Xu, Shao, Zhou, Xie, & Li, 2015).
Interaction with Biological Molecules
Studies on 4'-dimethylaminochalcone and its analogs revealed their interactions with biological molecules like phospholipids and proteins. This interaction was crucial for understanding their application in cellular imaging, particularly in cancer research, as they can stain cellular components and affect nuclear structure (Tomečková, Revická, Sassen, Veliká, Stupák, & Perjési, 2014).
Inhibition of Glutathione S‐Transferase
4-Fluorochalcone showed potential as an inhibitor of glutathione S-transferase (GST), a key enzyme in detoxification processes. It exhibited competitive inhibition mechanisms, suggesting its relevance in studies related to detoxification and cellular signaling (Özaslan, Demir, Aslan, Beydemir, & Küfrevioğlu, 2018).
Bioimaging Applications
The compound 4-dimethylamino-3′-isothiocyanatochalcone, a chalcone derivative, was synthesized for use in biomedical imaging as a fluorescent dye. It demonstrated high fluorescence quantum yields and nonlinear optical response, indicating its potential for cellular labeling in biological and biomedical research (Krawczyk, Pietrzak, Janek, Jȩdrzejewska, & Cysewski, 2016).
Safety And Hazards
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQSJQWRINEFS-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluorochalcone | |
CAS RN |
399-10-0, 22966-25-2 | |
Record name | 4'-Fluorochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluorochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 399-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Fluorochalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-FLUOROCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15372ZH7KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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